molecular formula C8H3BrClNO2 B1334471 7-Bromo-5-chloroindoline-2,3-dione CAS No. 312590-29-7

7-Bromo-5-chloroindoline-2,3-dione

Cat. No.: B1334471
CAS No.: 312590-29-7
M. Wt: 260.47 g/mol
InChI Key: OXVYPUHFVFBLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-chloroindoline-2,3-dione is a useful research compound. Its molecular formula is C8H3BrClNO2 and its molecular weight is 260.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Pharmacological Significance of Hydantoin Derivatives

Hydantoin derivatives, including compounds like 7-Bromo-5-chloroindoline-2,3-dione, are recognized for their significant biological and pharmacological activities. These compounds are integral in medicinal chemistry due to their therapeutic and agrochemical applications. Notably, hydantoins are pivotal in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates, which show potential in medical applications. The hydantoin scaffold is particularly important, as it features in various drugs in use today. Their synthesis using the Bucherer-Bergs reaction, despite its limitations, is a notable method for creating important natural products and potential therapeutics (Shaikh et al., 2023).

Applications in Dye and Pigment Industry

Diketopyrrolopyrroles, structurally related to hydantoin derivatives like this compound, are extensively used in industries producing high-quality pigments, solar cells, and fluorescence imaging tools. Their optical properties make them valuable in various applications, and their straightforward synthesis, stability, and near-unity fluorescence quantum yield ensure their ongoing relevance in real-world applications (Grzybowski & Gryko, 2015).

Role in Biological Active Compound Synthesis

Compounds like Astaxanthin, which share functional groups with hydantoin derivatives, are derived from natural sources and show potential in acting on molecular targets involved in various diseases. These compounds are used as nutritional supplements, antioxidants, and in the treatment of diseases due to their beneficial effects on metabolism in animals and humans. The production and commercial application of these compounds in various dosage forms demonstrate the broad application potential of related compounds (Ambati et al., 2014).

Chemical Synthesis and Reactivity Studies

Heterocyclic compounds based on structures like Isatins, to which this compound is related, are used as building blocks for forming a wide range of N-heterocycles due to their synthetic versatility and biological activities. The review of Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives provides insight into the synthesis of new heterocyclic compounds and highlights the significance of these compounds in further research (Sadeghian Zahra Sadeghian & Bayat, 2022).

Mechanism of Action

    Target of Action

    The primary targets of 7-Bromo-5-chloroindoline-2,3-dione are the monoamine oxidase (MAO) enzymes . These enzymes play a crucial role in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

    Mode of Action

    The compound interacts with its targets by inhibiting the action of MAO enzymes . This inhibition results in an increased concentration of neurotransmitters in the brain, which can alter mood and behavior.

Properties

IUPAC Name

7-bromo-5-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVYPUHFVFBLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397700
Record name 7-bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312590-29-7
Record name 7-bromo-5-chloro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-chloro-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.